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molecular formula C6H3F3O2 B064672 3-Trifluoroacetylfuran CAS No. 167405-27-8

3-Trifluoroacetylfuran

Cat. No. B064672
M. Wt: 164.08 g/mol
InChI Key: CILHFPYIPMHTMG-UHFFFAOYSA-N
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Patent
US05731335

Procedure details

3-Bromofuran (20 g) was added to a solution of n-butyllithium (2.5M in hexanes, 60 ml) in diethyl ether (200 ml) at -70° C. After 30 minutes, ethyl trifluoroacetate (28.6 g) was added slowly. After a further 1 hour the mixture was allowed to warm to room temperature and was then left to stir overnight. 1M Hydrochloric acid (100 ml) was added and the mixture stirred for 5 minutes. The organic layer was separated, washed, dried and evaporated. The residue was distilled to give the title compound. B.p. 118° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.C([Li])CCC.[F:12][C:13]([F:20])([F:19])[C:14](OCC)=[O:15].Cl>C(OCC)C>[F:12][C:13]([F:20])([F:19])[C:14]([C:2]1[CH:6]=[CH:5][O:4][CH:3]=1)=[O:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=COC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
28.6 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 1 hour the mixture was allowed
Duration
1 h
WAIT
Type
WAIT
Details
was then left
STIRRING
Type
STIRRING
Details
the mixture stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(=O)C1=COC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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